alpha-Gurjunene
Description
Significance of Sesquiterpenes in Chemical Biology and Ecology
Sesquiterpenes, a class of organic compounds composed of three isoprene (B109036) units, are a major component of the terpenoid family, which consists of over 80,000 identified compounds primarily from plants. fiveable.mefrontiersin.org These 15-carbon molecules exhibit a remarkable structural diversity, including acyclic, monocyclic, bicyclic, and tricyclic forms. numberanalytics.com This structural complexity gives rise to a wide array of biological activities, making them significant in both chemical biology and ecology. fiveable.me
In the realm of chemical biology, sesquiterpenes are valued for their potential therapeutic applications, with studies demonstrating their antimicrobial, anti-inflammatory, and anticancer properties. fiveable.me Ecologically, sesquiterpenes are crucial for plant survival. They function as defense compounds against herbivores and pathogens, attract pollinators and seed-dispersing animals, and help plants adapt to environmental stressors like drought and extreme temperatures. fiveable.mefrontiersin.orgnumberanalytics.com Some sesquiterpenes also play a role in allelopathy, where they influence the growth of neighboring plants. nih.gov
Overview of alpha-Gurjunene: Structural Framework and Research Context
This compound is a naturally occurring tricyclic sesquiterpene. nih.gov Its chemical formula is C15H24, with a molecular weight of 204.35 g/mol . ontosight.aivulcanchem.com The complex structure of this compound features a carbotricyclic system, specifically a 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene skeleton with methyl groups at positions 1, 1, 4, and 7. vulcanchem.comnih.gov This intricate framework is what defines its distinct physical and biological properties. ontosight.ai
This compound is found in the essential oils of various plants, most notably the Gurjun balsam tree (Dipterocarpus species), from which it derives its name. ontosight.aicymitquimica.com It is also found in other plants like goldenrod (Solidago canadensis), pearly everlasting (Anaphalis nubigena), and Jatropha ribifolia. vulcanchem.comnih.goveybna.com Research into this compound has highlighted its potential as an antimicrobial, anti-inflammatory, antioxidant, and anticancer agent. ontosight.aieybna.com
Historical Perspective on this compound Research Evolution
The study of sesquiterpenes, including this compound, began in the early 20th century as researchers started to isolate and characterize these compounds from plant sources. numberanalytics.com The name "gurjunene" itself is tied to the Gurjun balsam, an essential oil extracted from Dipterocarpus trees. wikipedia.org Early research focused on the isolation of this compound, typically through steam distillation of plant material followed by chromatographic purification. ontosight.ai
A significant milestone in understanding this compound was the elucidation of its complex tricyclic structure. vulcanchem.com The absolute configuration of the related sesquiterpene, (+)-aromadendrene, was established in 1966 through total synthesis, which provided a basis for understanding the stereochemistry of similar compounds like this compound. wur.nl Later research in the late 1990s led to the isolation and characterization of this compound synthase, the enzyme responsible for its biosynthesis from farnesyl diphosphate (B83284). wikipedia.org This discovery opened the door to mechanistic studies of its formation in plants. wikipedia.org More recent studies have continued to explore its biological activities and potential applications.
Current Research Trends and Unanswered Questions Pertaining to this compound
Current research on this compound is largely focused on its biological activities and potential therapeutic applications. Studies have shown its effectiveness against certain bacteria and fungi, its anti-inflammatory properties, and its antioxidant capabilities. ontosight.ai For instance, essential oil from Melicope denhamii leaves, with this compound as a major component, has demonstrated significant antibacterial activity against Bacillus subtilis and Escherichia coli, as well as anticancer activity against Dalton's lymphoma ascites cells. researchgate.net
Despite these promising findings, many questions about this compound remain. While the anticancer effects of essential oils containing this compound have been observed, the specific anticancer mechanisms of the pure compound are not yet well understood. researchgate.net Further research is also needed to fully explore its potential as an anti-inflammatory agent and to understand how it interacts with cellular pathways. eybna.com The biosynthesis of this compound is another area of active investigation, with a focus on the enzymes and reaction mechanisms involved. mdpi.comresearchgate.net A deeper understanding of its biosynthesis could lead to methods for producing this compound on a larger scale for further study and potential commercial applications.
| Property | Value/Description | Source |
| Chemical Formula | C15H24 | ontosight.aivulcanchem.com |
| Molecular Weight | 204.35 g/mol | ontosight.aivulcanchem.com |
| Structure | Tricyclic sesquiterpene with a 1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene skeleton | vulcanchem.comnih.gov |
| Natural Sources | Gurjun balsam tree (Dipterocarpus sp.), Solidago canadensis, Anaphalis nubigena, Jatropha ribifolia | ontosight.aivulcanchem.comnih.goveybna.com |
| Reported Biological Activities | Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer | ontosight.aieybna.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1181210-01-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3/t9-,11-,12-,14-/m1/s1 |
InChI Key |
SPCXZDDGSGTVAW-XIDUGBJDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of Alpha Gurjunene
Precursor Pathways and Farnesyl Diphosphate (B83284) (FPP) Metabolism
The journey to α-gurjunene begins with fundamental building blocks derived from primary metabolism. Like all sesquiterpenes, its carbon skeleton originates from the 15-carbon isoprenoid precursor, farnesyl diphosphate (FPP). nih.gov The biosynthesis of FPP occurs through the condensation of three isoprene (B109036) units. These five-carbon units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two main pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.gov While the MVA pathway is considered the primary source of precursors for sesquiterpene synthesis, there is evidence of crosstalk between the two pathways. Farnesyl diphosphate synthase then catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield FPP, the universal precursor for the vast array of sesquiterpenoid structures. nih.govplos.org
Characterization of α-Gurjunene Synthase
The key player in the conversion of the linear FPP into the complex tricyclic structure of α-gurjunene is the enzyme α-gurjunene synthase. vulcanchem.comwikipedia.org Extensive research, particularly on the enzyme isolated from Solidago canadensis (Canadian goldenrod), has shed light on its specific properties and catalytic mechanism. nih.govnp-mrd.org
Enzyme Isolation and Purification Methodologies
The purification of (-)-α-gurjunene synthase from the leaves of Solidago canadensis to apparent homogeneity involved a multi-step process achieving a 741-fold purification. nih.gov The methodology included a sequence of chromatographic techniques:
Anion-exchange chromatography (utilizing various matrices)
Dye ligand chromatography
Hydroxylapatite chromatography
Gel filtration nih.gov
Kinetic Parameters and Optimal Reaction Conditions
Kinetic analysis of the purified (-)-α-gurjunene synthase from Solidago canadensis has defined its operational parameters. The enzyme exhibits maximum activity under specific conditions, which are crucial for its catalytic efficiency.
| Parameter | Value |
| Optimal pH | 7.8 |
| Kₘ for FPP | 5.5 µM |
| Metal Cofactor | Mg²⁺ (10 mM) |
| Data sourced from studies on (-)-α-gurjunene synthase from Solidago canadensis. vulcanchem.comnih.gov |
Molecular Mass and Subunit Composition
Characterization of the physical properties of (-)-α-gurjunene synthase has revealed its size and subunit structure.
| Property | Determined Mass | Method |
| Native Molecular Mass | 48 kDa | Gel Filtration Chromatography |
| Denatured Molecular Mass | 60 kDa | SDS-PAGE |
| Data indicates the enzyme is a monomer. vulcanchem.comnih.gov |
Stereochemical Control and Product Specificity (e.g., (-)-alpha-Gurjunene (B12085830) and (+)-gamma-Gurjunene formation)
A fascinating aspect of the α-gurjunene synthase from Solidago canadensis is its ability to produce two distinct, structurally related products from a single substrate. nih.gov Throughout various purification stages and under different assay conditions, the enzyme consistently yields a product ratio of 91% (-)-α-gurjunene and 9% (+)-γ-gurjunene. vulcanchem.comnih.gov This consistent ratio strongly suggests that a single enzyme is responsible for the formation of both sesquiterpenes through divergent cyclization pathways from a common intermediate. vulcanchem.comnih.gov This demonstrates a remarkable level of stereochemical control within the enzyme's active site.
Proposed Cyclization Mechanisms and Reaction Intermediates
The transformation of the linear farnesyl diphosphate into the intricate tricyclic structure of α-gurjunene is a complex process involving a cascade of carbocation intermediates. vulcanchem.com Mechanistic studies, including the use of deuterated substrate analogs, have led to a postulated cyclization mechanism. nih.gov
The initial step is the ionization of FPP, followed by a cyclization that likely forms an enzyme-bound bicyclogermacrene (B1253140) intermediate. wikipedia.orggenome.jp This intermediate is not released into the medium. genome.jpenzyme-database.org From this point, the reaction proceeds through a series of carbocation rearrangements, culminating in the formation of the distinctive tricyclic skeleton of α-gurjunene. vulcanchem.com The ability of the synthase to also produce (+)-γ-gurjunene is explained by the existence of a branch point in this cyclization cascade, where an intermediate can be deprotonated to form either of the two final products. vulcanchem.comnih.gov Some studies also suggest the possibility of carbocation reaction intermediates being quenched by water molecules, which could lead to the formation of related sesquiterpene alcohols. researchgate.net
Mechanistic Studies using Deuterated Substrate Analogues
Elucidating the complex reaction cascade that leads to alpha-gurjunene has been achieved through detailed mechanistic studies. A key technique involves the use of deuterated substrate analogues, where specific hydrogen atoms in the FPP precursor are replaced with deuterium (B1214612), a heavy isotope of hydrogen.
In seminal work on the (-)-alpha-gurjunene synthase isolated from the leaves of Solidago canadensis (goldenrod), researchers incubated the purified enzyme with such labeled FPP analogues. nih.gov By analyzing the final position of the deuterium atoms in the this compound product using mass spectrometry, they could trace the intricate path of bond formations and atomic rearrangements. nih.gov These experiments confirmed that the reaction is initiated by the ionization of FPP and proceeds through a multistep cyclization mechanism. vulcanchem.comnih.gov This isotopic labeling approach is fundamental for deciphering the complex carbocationic cascades that are characteristic of terpene biosynthesis.
Role of Enzyme-Bound Intermediates
The conversion of the linear FPP molecule into the tricyclic this compound does not occur in a single step but involves a series of high-energy carbocationic intermediates that are stabilized and precisely guided by the enzyme. vulcanchem.com Following the initial ionization of FPP, the molecule undergoes a 1,10-cyclization.
A critical, albeit transient, player in this pathway is the enzyme-bound intermediate, bicyclogermacrene. wikipedia.orgqmul.ac.ukenzyme-database.org This bicyclic compound is formed within the active site of the synthase but is not released into the medium. wikipedia.orgqmul.ac.ukenzyme-database.org Instead, the enzyme holds onto this intermediate, facilitating further intramolecular attack to form the final cyclopropane (B1198618) ring that characterizes the gurjunane skeleton. vulcanchem.com The formation of this specific intermediate is a crucial branch point, and the ability of the synthase to control its subsequent rearrangement dictates the final product. The synthase from Solidago canadensis, for instance, produces a consistent mixture of 91% (-)-α-gurjunene and 9% (+)-γ-gurjunene, suggesting both products are formed from a common intermediate pool within a single enzyme. vulcanchem.comnih.gov
Genetic Basis of this compound Biosynthesis
The ability of an organism to produce this compound is encoded in its genome. The identification and characterization of the genes responsible for the biosynthesis provide insight into how this trait is inherited and regulated.
Identification of Biosynthetic Gene Clusters
The gene encoding this compound synthase has been identified and characterized in several distinct organisms, highlighting its presence across different biological kingdoms.
Solidago canadensis : The (-)-alpha-gurjunene synthase from this flowering plant was purified and characterized as a protein with a native molecular mass of 48 kDa and a denatured mass of 60 kDa, indicating it is a monomeric enzyme. nih.gov
Marchantia polymorpha : In this basal land plant (a liverwort), a gene designated MpMTPSL4 was identified that encodes an this compound synthase. uniprot.orgmicrobialtec.com This discovery was significant as it belongs to a class of microbial-type terpene synthase-like (MTPSL) genes, which are phylogenetically distinct from typical plant terpene synthases. oup.comebi.ac.uk
Postia placenta : Research into this brown-rot fungus led to the identification of 16 sesquiterpene synthase genes. researchgate.net Through heterologous expression in yeast, the gene PpSTS06 was shown to produce this compound, along with other sesquiterpenes like bicyclogermacrene and δ-cadinene. nih.govmdpi.comsemanticscholar.org
Gene Expression and Regulation Studies
The production of this compound can be specific to certain tissues or developmental stages, a process controlled by the regulation of gene expression. In a study of Valeriana fauriei, this compound was detected as one of the volatile compounds primarily accumulated in the roots. nih.govnih.gov Analysis of the expression of genes involved in the terpenoid precursor pathways (the MVA and MEP pathways) showed that different genes were active in different parts of the plant. While most precursor pathway genes had the highest transcript levels in the stem, the accumulation of final terpenoid products in the roots suggests a complex system of regulation and possible translocation of compounds between organs. nih.govnih.govresearchgate.net
Furthermore, studies in the liverwort Marchantia polymorpha have shown that the accumulation of sesquiterpenes, including (−)-α-gurjunene, tends to increase as the plant develops over time. oup.com This developmental regulation points to a controlled expression of the underlying synthase genes.
Evolutionary Aspects of this compound Synthases
The study of this compound synthases across different life forms provides a window into the evolution of chemical diversity. Terpene synthases (TPSs) are a large and ancient family of enzymes, and their evolutionary history is marked by gene duplication, diversification, and even horizontal gene transfer. researchgate.netfrontiersin.org
The existence of this compound synthases in higher plants (Solidago), fungi (Postia), and basal land plants (Marchantia) demonstrates the widespread distribution of this catalytic function. nih.govoup.com A particularly insightful discovery is the identification of microbial-type terpene synthase-like (MTPSL) genes, such as MpMTPSL4, in non-seed plants like liverworts and lycophytes. researchgate.netpnas.org These genes are structurally and phylogenetically more closely related to terpene synthases found in bacteria and fungi than to the "typical" terpene synthases found in seed plants. researchgate.netfrontiersin.orgosti.gov
This suggests a complex evolutionary history. Phylogenetic analyses propose that the ancestors of early land plants may have acquired these MTPSL genes from microbes via horizontal gene transfer. researchgate.net Over evolutionary time, seed plants appear to have lost these MTPSL genes, while developing their own distinct mono- and sesquiterpene synthases from ancestral diterpene synthase genes. frontiersin.orgpnas.orgosti.gov The presence of MTPSLs in non-seed plants accounts for much of their unique terpene diversity and represents a different evolutionary strategy for producing compounds like this compound compared to that used by more recently evolved plant lineages. researchgate.net
Natural Occurrence and Distribution of Alpha Gurjunene
Botanical Sources and Phytogeographical Distribution
The distribution of alpha-gurjunene is widespread, having been identified in various plant families and fungal species across different geographical regions.
This compound has been identified as a constituent of the essential oils of a diverse range of angiosperms.
Solidago canadensis (Canada Goldenrod): Native to North America, this invasive species is now found in Europe and Asia. The essential oil from its leaves contains this compound as one of its major components. ftb.com.hrsrce.hr Other studies have also reported its presence in Solidago gigantea (Giant Goldenrod). ftb.com.hrnih.gov
Humulus lupulus (Common Hop): This species is native to temperate regions of the Northern Hemisphere. This compound is a known component of hop essential oil, which is crucial for the aroma of beer. nih.govresearchgate.net The chemical composition of the essential oil can vary significantly between different hop cultivars. mdpi.com
Cucurbita pepo (Squash): This widely cultivated plant, with origins in the Americas, produces this compound in its floral volatile emissions. escholarship.orgescholarship.org Research has shown that environmental factors such as drought can impact the production of this compound in the plant's flowers. escholarship.org
Melaleuca quinquenervia (Broad-leaved paperbark): Native to Australia, New Caledonia, and Papua New Guinea, the essential oil from the leaves of this tree can contain this compound. researchgate.netoup.com It is also found in other species of the same genus, such as Melaleuca cajuputi. researchgate.net
Piper gaudichaudianum: This plant is one of several Piper species that contain this compound. np-mrd.org
Drimys species: this compound has been identified in the essential oils of Drimys brasiliensis, a species native to South America, particularly Southern Brazil. unesp.brresearchgate.netscielo.brufrgs.brnih.gov It is found in the oil extracted from the leaves. unesp.brresearchgate.netscielo.brufrgs.br
Sideritis pisidica: This species, endemic to Turkey, has been shown to contain this compound in its essential oil. tandfonline.comdergipark.org.trjrespharm.com The composition of the essential oil can vary depending on the specific population and environmental conditions. researchgate.netdergipark.org.tr
Piper nigrum (Black Pepper): Native to South India, black pepper is one of the world's most traded spices. The essential oil from its fresh leaves and seeds contains this compound. cabidigitallibrary.orgresearchgate.netscientificelectronicarchives.orgnih.gov
Prunus dulcis (Almond): This tree, native to Iran and surrounding countries, emits this compound from its shoots, particularly during fruit and leaf growth. academie-sciences.frscispace.comresearchgate.net
Table 1: Presence of this compound in Selected Angiosperms
| Botanical Name | Common Name | Family | Plant Part | Phytogeographical Distribution | References |
|---|---|---|---|---|---|
| Solidago canadensis | Canada Goldenrod | Asteraceae | Leaves | Native to North America; invasive in Europe and Asia | ftb.com.hrsrce.hr |
| Humulus lupulus | Common Hop | Cannabaceae | Cones | Temperate regions of the Northern Hemisphere | nih.govresearchgate.netmdpi.com |
| Cucurbita pepo | Squash | Cucurbitaceae | Flowers | Americas; widely cultivated | escholarship.orgescholarship.org |
| Melaleuca quinquenervia | Broad-leaved paperbark | Myrtaceae | Leaves | Australia, New Caledonia, Papua New Guinea | researchgate.netoup.com |
| Piper gaudichaudianum | Piperaceae | Not specified | Not specified | np-mrd.org | |
| Drimys brasiliensis | Winteraceae | Leaves | South America (Southern Brazil) | unesp.brresearchgate.netscielo.brufrgs.brnih.gov | |
| Sideritis pisidica | Lamiaceae | Aerial parts | Endemic to Turkey | tandfonline.comdergipark.org.trjrespharm.com | |
| Piper nigrum | Black Pepper | Piperaceae | Fresh leaves, Seeds | Native to South India; widely cultivated | cabidigitallibrary.orgresearchgate.netscientificelectronicarchives.orgnih.gov |
| Prunus dulcis | Almond | Rosaceae | Shoots | Native to Iran and surrounding countries; widely cultivated | academie-sciences.frscispace.comresearchgate.net |
This compound is not limited to vascular plants and has also been identified in bryophytes.
Porella arboris-vitae (Tree-of-life Liverwort): This liverwort species, found in temperate regions, is a rich source of sesquiterpenoids. researchgate.net Methanol and ethanol (B145695) extracts of Porella arboris-vitae have been shown to contain significant amounts of this compound, with concentrations of 10.9% and 9.4% respectively. researchgate.netebi.ac.ukresearchgate.netnih.govsigmaaldrich.com
Certain fungal species are capable of synthesizing this compound.
Trichoderma species: Some species within the Trichoderma genus are known to produce a range of volatile organic compounds, including sesquiterpenes like this compound.
Fusarium xyrophilum: This fungus, discovered in Guyana, produces flower-like structures on its host plant, Xyris surinamensis. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net Volatile analysis has revealed that pure cultures of F. xyrophilum and the pseudoflowers it creates produce this compound, which is not detected in the actual flowers of the host plant. biorxiv.orgbiorxiv.orgresearchgate.net
Occurrence in Bryophytes (e.g., Porella arboris-vitae)
Anatomical Localization and Tissue-Specific Production
This compound is typically localized in the essential oils of plants, which are complex mixtures of volatile compounds. The production and storage of these oils often occur in specialized anatomical structures such as glandular trichomes, secretory cavities, or resin ducts.
The concentration of this compound can vary significantly between different plant organs. For instance, in Solidago canadensis, it is a notable component of the leaf essential oil. ftb.com.hrsrce.hr In Drimys brasiliensis, it is also found in the leaves. unesp.brresearchgate.netscielo.brufrgs.br In Piper nigrum, it has been identified in the essential oil of both fresh leaves and seeds. cabidigitallibrary.orgresearchgate.netnih.gov Research on Prunus dulcis indicates that this compound is emitted during fruit and leaf growth. academie-sciences.fr
The production of this compound is not static and can be influenced by both the specific variety (cultivar) of the plant and its developmental stage.
In Humulus lupulus, the chemical profile of the essential oil, including the content of this compound, is known to differ among the many commercially available varieties. mdpi.com
In Cucurbita pepo, the emission of this compound from female flowers has been observed to be influenced by environmental conditions. Specifically, its production decreases under drought stress, which could have implications for pollinator attraction. escholarship.org
Studies on Melaleuca quinquenervia have revealed distinct chemotypes with varying compositions of their essential oils, indicating genetic variability in the production of compounds like this compound. researchgate.net
Chemosystematic Implications of this compound Presence
The presence and relative abundance of secondary metabolites like this compound can provide valuable information for chemosystematics, the classification of organisms based on their chemical constituents.
The distribution of this compound and other sesquiterpenes can serve as a chemotaxonomic marker to differentiate between species and even between different populations or chemotypes of the same species. For example, the essential oil profiles of different Sideritis species in Turkey, including the presence of this compound, have been used to classify them. dergipark.org.tr Similarly, variations in the essential oil composition of Melaleuca quinquenervia, which includes this compound, have been used to distinguish different chemotypes of the species. researchgate.net The unique production of this compound by the fungus Fusarium xyrophilum compared to its host plant also highlights its potential as a distinguishing chemical marker in symbiotic or parasitic relationships. biorxiv.orgbiorxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| alpha-Cadinene |
| alpha-Cadinol |
| alpha-Cubebene |
| This compound |
| alpha-Pinene |
| Allo-aromadendrene |
| Aromadendrene (B190605) oxide-(2) |
| Benzaldehyde |
| beta-Bourbonene |
| beta-Caryophyllene |
| beta-Cubebene |
| beta-Elemene |
| beta-Ionone |
| beta-Pinene |
| beta-Selinene |
| Bicyclogermacrene (B1253140) |
| Bornyl acetate |
| Caryophyllene |
| Cyclocolorenone |
| delta-Cadinene |
| (E)-beta-Farnesene |
| 1,4-Dimethoxybenzene |
| 1-Cycloprop[e]azulen-7-ol |
| 1-Cycloprop[e]azulene |
| 2-Hexanol |
| 2-Octen-1-ol |
| 2-Propanone |
| 3-Hexen-1-ol |
| 7-epi-alpha-Selinene |
| 7-Hexadecenoic acid |
| 9,10-Dehydro-isolongifolene |
| gamma-Muurolene |
| Germacrene D |
| Isopentyl alcohol |
| Khusinol |
| Ledol |
| Limonene |
| Linalool oxide |
| Myrcene |
| p-Cymene |
| Sabinene |
| Spathulenol (B192435) |
| T-Cadinol |
| Terpinen-4-ol |
| Viridiflorol |
Ecological Roles and Interactions of Alpha Gurjunene
Plant-Insect Interactions and Chemical Ecology
The emission of alpha-gurjunene as a volatile organic compound (VOC) is a key factor in the intricate communication between plants and insects.
The presence of this compound in floral scents can significantly influence pollinator attraction. researchgate.net Studies have shown that sesquiterpenes are important cues for attracting floral visitors. escholarship.org While many floral volatiles are widespread, the specific blend, including compounds like this compound, can help attract specific pollinators. researchgate.net However, environmental stressors can affect the production of these crucial VOCs. For example, drought conditions have been shown to decrease the production of this compound in the female flowers of squash (Cucurbita pepo), which could potentially lead to reduced attractiveness to pollinators. escholarship.org This highlights the delicate balance between environmental conditions, plant physiology, and the chemical signals necessary for successful pollination. escholarship.org
This compound also plays a role in defending plants against herbivores. vulcanchem.com In some plants, such as Solidago canadensis, the production of this compound increases in response to mechanical stress, suggesting its function as an induced defense mechanism against herbivores. vulcanchem.com The compound's volatility also implies a potential role in allelopathy, where it could inhibit the growth of competing plants. vulcanchem.com Furthermore, the chemical profile of a plant, including the presence of this compound, can influence the egg-laying, or oviposition, patterns of insects. researchgate.net Some studies have indicated that certain essential oils containing this compound exhibit oviposition deterrent activities against mosquitos like Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. nih.gov
The interaction of plants with herbivores and pathogens often involves complex signaling pathways. Herbivore feeding can trigger the production of a blend of volatile compounds, including sesquiterpenes, which are regulated by pathways involving jasmonic acid and ethylene. nih.gov These herbivore-induced plant volatiles (HIPVs) can act as signals that prime the defenses of neighboring plants. nih.gov While specific research on this compound's direct role in modulating these pathways is ongoing, the general understanding is that sesquiterpenes are integral to the plant's induced defense response. For instance, in potato plants, infection with Potato virus Y was found to alter the plant's defense response, making it more susceptible to the Colorado potato beetle, and this was linked to changes in the emission of various volatile compounds, including this compound. nih.gov
For an insect to perceive a volatile compound like this compound, the molecule must first interact with odorant-binding proteins (OBPs) in the insect's olfactory system. plos.orgnih.gov OBPs are small, soluble proteins found in the sensillum lymph of insect antennae that are thought to bind to and transport hydrophobic odorant molecules to the olfactory receptors. plos.orgnih.gov Molecular docking studies have explored the binding affinity of various OBPs for different plant volatiles. In the case of the beetle Hylamorpha elegans, virtual screening revealed a high binding affinity of its OBPs for sesquiterpenes from its native host, with this compound showing a strong interaction with the OBP HeleOBP1. oup.com This specific binding suggests a role for this OBP in recognizing host-plant cues. oup.com Similarly, studies on the elm leaf beetle, Xanthogaleruca luteola, have shown that female antennae respond to this compound, indicating its role in host plant selection. researchgate.net
Modulation of Plant Defense Signaling Pathways
Plant-Microbe and Fungi Interactions
The influence of this compound extends beyond insects to the microbial world. This sesquiterpene has been shown to possess antimicrobial and antifungal properties. ontosight.ainih.gov For instance, essential oils containing this compound have demonstrated activity against various bacteria and fungi. ontosight.ai The production of this compound can also be influenced by symbiotic relationships. In black pepper (Piper nigrum), colonization by arbuscular mycorrhizal fungi (AMF) was found to alter the plant's volatile profile, including the emission of this compound. nih.gov This suggests a complex interplay where the plant's microbiome can modulate its chemical defenses and interactions with other organisms. nih.gov Furthermore, some fungi themselves produce sesquiterpenes, and these compounds can play a role in the interactions between fungi and fungivorous organisms. researchgate.net
Interactive Data Tables
Table 1: Plant Families Known to Produce this compound in their Floral Scent
| Family Name |
| Araceae |
| Arecaceae |
| Asteraceae |
| Fabaceae |
| Lecythidaceae |
| Nyctaginaceae |
| Orchidaceae |
| Data sourced from a review on the diversity and distribution of floral scent. researchgate.net |
Table 2: Insect Species with Demonstrated Olfactory Responses to this compound
| Insect Species | Order | Family | Type of Response |
| Hylamorpha elegans | Coleoptera | Scarabaeidae | High binding affinity of OBP (HeleOBP1) |
| Xanthogaleruca luteola | Coleoptera | Chrysomelidae | Antennal response in females |
| Aedes aegypti | Diptera | Culicidae | Oviposition deterrence |
| Anopheles gambiae | Diptera | Culicidae | Oviposition deterrence |
| Culex quinquefasciatus | Diptera | Culicidae | Oviposition deterrence |
| Data compiled from studies on insect-plant interactions and OBP binding. researchgate.netnih.govoup.com |
Contribution to Antifungal Activities in Plant Defense
Plants have developed sophisticated defense mechanisms against pathogenic fungi, and the production of secondary metabolites like this compound is a key strategy. nih.govbiorxiv.org Essential oils containing this compound have demonstrated notable antifungal properties.
For instance, studies on essential oils from various plants have highlighted their efficacy against a range of phytopathogenic fungi. nih.govresearchgate.net While the specific contribution of this compound is often part of a synergistic effect with other compounds, its presence is a recurring feature in oils with documented antifungal activity. ontosight.aiacademicjournals.org For example, essential oil from European calamus, which contains β-gurjunene (a closely related isomer), has shown fungitoxic properties. researchgate.net The antifungal activity of essential oils is often attributed to the complex mixture of their components, where major and minor constituents can act synergistically.
Table 1: Examples of Plants Containing this compound with Antifungal Properties
| Plant Species | Fungi Tested | Observed Effect |
| Thymus vulgaris | Pythium aphanidermatum, Rhizoctonia solani, Fusarium oxysporum | Significant inhibition of mycelial growth. academicjournals.org |
| Zingiber officinale | Pythium aphanidermatum, Rhizoctonia solani | Effective against these fungi. academicjournals.org |
| Various Piper species | Cladosporium cladosporioides, C. sphaerospermum, Botrytis cinerea | Strong antifungal activity observed in some species. nih.gov |
Impact on Microbial Community Dynamics
This compound can influence the structure and function of microbial communities in its environment. This is particularly evident in processes like fermentation and in the soil microbiome.
In another context, the analysis of Fu brick tea during its manufacturing process revealed the presence of this compound among 178 identified metabolites. unl.edu The study highlighted a correlation between the dynamic changes in metabolites and the evolution of the microbial community structure, indicating that compounds like this compound are part of a complex metabolic profile that shapes and is shaped by microbial activity. unl.edu
Furthermore, studies of Amazonian soils have shown that they can be strong emitters of sesquiterpenes, including this compound. nih.gov The emission and chemical diversity of these compounds were found to be influenced by soil conditions, such as the presence or absence of oxygen, which in turn affects the microbial communities responsible for their production. nih.gov
Allelopathic Potential and Inter-plant Communication
Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. This compound, as a component of essential oils, has been implicated in such interactions.
Phytotoxic Effects on Germination and Growth of Neighboring Plants
Essential oils containing this compound have demonstrated phytotoxic effects on the germination and growth of other plant species. uni-hannover.deagriculturejournals.czresearchgate.net These effects are often dose-dependent, with higher concentrations leading to greater inhibition. agriculturejournals.cz
For example, essential oil from Curcuma zedoaria, which contains this compound, was found to inhibit the germination and seedling growth of lettuce and tomato. scispace.com The root system was particularly affected, suggesting that soil-borne allelochemicals can have a significant impact on plant establishment. scispace.com Similarly, essential oils from various Lamiaceae species have shown phytotoxic activity against cress and other plants, with some oils inhibiting germination by over 96% at low concentrations. researchgate.net
Table 2: Phytotoxic Effects of Essential Oils Containing this compound
| Source Plant Species | Target Plant Species | Observed Effects |
| Araucaria heterophylla | Chenopodium murale, Sonchus oleraceus | Considerable inhibition of seed germination and seedling growth. uni-hannover.de |
| Pinus ponderosa | Phalaris canariensis, Trifolium campestre, Sinapis arvensis | Significant dose-dependent inhibition of germination and seedling growth. agriculturejournals.cz |
| Curcuma zedoaria | Lettuce, Tomato | Decreased germination rates and slowed seedling growth. scispace.com |
| Salvia macrosiphon | Zea mays (Corn) | Inhibition of germination, growth, and dry matter accumulation. cabidigitallibrary.org |
Mechanistic Insights into Allelopathic Action
The mechanisms by which allelochemicals like this compound exert their phytotoxic effects are complex and multifaceted. cambridgescholars.commdpi.com While direct research on the specific mode of action of isolated this compound is limited, studies on essential oils containing this compound provide some insights.
One proposed mechanism is the disruption of fundamental physiological processes. Allelochemicals can interfere with cell division, cell elongation, and the synthesis of growth-regulating hormones like gibberellins (B7789140) and indole-acetic acid. interesjournals.org They can also affect ion uptake and membrane permeability. For instance, extracts from Salvia macrosiphon were found to inhibit K+ uptake and induce K+ efflux in corn roots, and also inhibited auxin-induced proton efflux from coleoptiles, a process essential for cell elongation. cabidigitallibrary.org
Broader Ecological Impact Assessment Frameworks (non-toxicological, environmental fate)
Assessing the broader ecological impact of a chemical compound like this compound involves understanding its environmental fate—how it moves and persists in the environment. nih.gov Ecological Impact Assessments (EcIA) provide a formal framework for this evaluation. thomsonec.comeianz.org
The environmental fate of a substance is determined by its physical and chemical properties, such as vapor pressure, water solubility, and how it interacts with soil and biota. nih.gov For a volatile compound like this compound, volatilization is a key process. researchgate.net Once in the atmosphere, it can be transported and undergo chemical transformations.
In the soil, its fate is influenced by processes such as retention, transport, and transformation by soil microorganisms. mdpi.com The fact that this compound is found in soil emissions suggests it can persist long enough to be released. nih.gov
An EcIA framework for a compound like this compound would consider its sources (various plant species), its release into the environment (e.g., volatilization, decomposition of plant litter), its transport and transformation in different environmental compartments (air, soil, water), and its potential to cause ecological effects, such as the allelopathic and antimicrobial impacts discussed above. thomsonec.comresearchgate.netsei.org The goal of such an assessment is to understand the potential for significant ecological change resulting from the presence of the compound. thomsonec.com
Biological Activities and Mechanistic Investigations in Vitro Focus
Antimicrobial Activity Mechanisms
Alpha-gurjunene is a component of many plant essential oils that have demonstrated notable antimicrobial effects. The mechanism of action is often attributed to the synergistic interactions of the various phytochemicals within the oils. As a lipophilic sesquiterpene, it is believed that this compound may contribute to the disruption of microbial cell membranes, a common mechanism for terpenoids.
Antibacterial Action against Bacterial Strains (e.g., Escherichia coli, Klebsiella pneumoniae)
The antibacterial potential of essential oils containing this compound has been evaluated against several pathogenic bacterial strains. An essential oil extracted from the aerial parts of Anaphalis nubigena var. monocephala, which contained 6.0% this compound, was tested for its activity against Gram-negative bacteria. researchgate.net The study revealed that this essential oil exhibited inhibitory effects on Escherichia coli and Klebsiella pneumoniae. researchgate.net
Detailed findings from the minimum inhibitory concentration (MIC) assays are presented below.
| Bacterial Strain | Plant Source of Essential Oil | This compound Content (%) | MIC (µg/mL) | Reference |
| Escherichia coli (NCIM 2065) | Anaphalis nubigena | 6.0% | 125 | researchgate.net |
| Klebsiella pneumoniae (NCIM 2957) | Anaphalis nubigena | 6.0% | 500 | researchgate.net |
While these results indicate that an essential oil containing this compound is active against these pathogens, the specific contribution of this compound to this activity has not been isolated from the effects of the oil's other major constituents, such as alpha-guaiene (B1239748) and gamma-muurolene. researchgate.net Other studies on essential oils from plants like Ferula assa-foetida have also shown activity against E. coli, but the complex composition makes it difficult to attribute the effect to a single compound. chemmethod.com
Antifungal Mechanisms
The antifungal properties of essential oils featuring this compound have been documented against various fungal species. For instance, essential oil from Murraya koenigii (curry tree) leaves, containing this compound as a component, demonstrated moderate growth inhibition against several tested fungi at concentrations of 1000 µg/mL and 750 µg/mL. nih.gov Among the fungi tested, Alternaria alternata showed the highest susceptibility to the essential oil. nih.gov
Similarly, an investigation into the essential oils of Glechon spathulata and Glechon marifolia, which both contain this compound, revealed antifungal activity. nih.gov The oil of G. spathulata was effective against the dermatophytes Trichophyton rubrum and Epidermophyton floccosum. nih.gov The mechanism of action for essential oils against fungi is often linked to the disruption of the cell membrane, inhibition of cell wall formation, and damage to mitochondria. researchgate.net However, the precise role of this compound in these antifungal actions remains to be elucidated from the complex mixture of compounds present in the oils. nih.govnih.govresearchgate.net
Anti-Inflammatory Mechanisms (in vitro)
In vitro studies using cell models have begun to uncover the potential anti-inflammatory mechanisms associated with this compound. These investigations suggest that, like other sesquiterpenes, it may modulate key signaling pathways involved in the inflammatory response.
Cellular Pathway Modulation
Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation in vitro, has provided insights into the molecular mechanisms of action. A study on the lipophilic fractions of Polyscias fruticosa leaves, which identified (-)-alpha-Gurjunene (B12085830) as a constituent, used network pharmacology to predict and confirm its anti-inflammatory potential. frontiersin.orgresearchgate.net The analysis showed that sesquiterpenes within the extract were key active compounds responsible for regulating core targets in inflammation-related pathways. frontiersin.orgresearchgate.net
Key modulated pathways and gene targets include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway : This is a crucial pathway in regulating the expression of pro-inflammatory genes. frontiersin.org Essential oils containing sesquiterpenes have been shown to inhibit the NF-κB pathway. ajol.info Specifically, extracts containing this compound were found to target NFKB1. frontiersin.org
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway : This pathway is involved in the production of inflammatory mediators. researchgate.netajol.info Essential oils from Commiphora species have demonstrated inhibition of p38 and ERK1/2 phosphorylation within this pathway. ajol.info
Target Genes : The study on Polyscias fruticosa identified several target genes regulated by its active compounds, including PTGS2 (also known as COX-2) and TLR4 (Toll-like receptor 4), both of which are central to the inflammatory process. frontiersin.org
These findings suggest that this compound, as part of a complex extract, contributes to anti-inflammatory effects by modulating critical cellular signaling pathways and downregulating the expression of pro-inflammatory mediators in macrophage cell lines. frontiersin.orgresearchgate.net
Potential Anticancer Mechanisms (in vitro)
The potential of sesquiterpenoids, the class of compounds to which this compound belongs, as anticancer agents has been an area of active research. In vitro studies on essential oils containing this compound and related compounds have explored their cytotoxic effects on various cancer cell lines.
Investigation of Cellular Targets and Signaling Pathways
While studies focusing specifically on isolated this compound are limited, research on aromadendrene-type sesquiterpenoids provides valuable insights. This class of compounds has been reported to possess cytotoxic properties. researchgate.net
In vitro investigations of essential oils rich in these sesquiterpenes have demonstrated significant cytotoxicity against various human cancer cell lines:
An essential oil from Drimys brasiliensis leaves, containing this compound (6.9%), was found to reduce the cell viability of human glioblastoma (U-138 MG) and human bladder carcinoma (T24) cell lines.
A review highlighted that essential oils rich in aromadendrene-type sesquiterpenoids showed strong cytotoxicity against tumor cells, with IC₅₀ values that were comparable to the conventional anticancer drug cisplatin (B142131) in some cases. researchgate.net
The potential mechanisms for natural compounds often involve targeting key cancer signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death). These can include the NF-κB, PI3K/Akt, and MAPK pathways. ajol.info
Although these findings point to the potential of this compound as a contributor to the cytotoxic activity of certain essential oils, further research on the isolated compound is necessary to determine its specific cellular targets and molecular mechanisms of action against cancer cells.
Structure-Activity Relationship (SAR) Studies for Biological Activities
The investigation into the structure-activity relationships (SAR) of α-gurjunene and its related compounds, primarily focusing on the aromadendrane skeleton, has provided valuable insights into how specific structural features influence their biological effects. These studies are crucial for understanding the molecule's mechanism of action and for guiding the synthesis of more potent and selective derivatives.
Detailed Research Findings
A key study systematically evaluated a series of thirteen aromadendrane sesquiterpenes, including α-gurjunene, for their in vitro uterus-relaxant activity. This research provides a clear framework for understanding the SAR of this class of compounds. The study compared non-oxygenated aromadendranes with those containing hydroxyl and other oxygenated functional groups at various positions on the tricyclic core. znaturforsch.com
The findings indicate that the presence and position of a hydroxyl group on the aromadendrane skeleton are critical determinants of spasmolytic activity. znaturforsch.com Non-oxygenated sesquiterpenes like (+)-aromadendrene, (–)-dehydroaromadendrene, and (–)-α-gurjunene exhibited weak to moderate relaxant effects on rat uterus rings contracted with potassium chloride. znaturforsch.com
In contrast, the introduction of a hydroxyl group significantly enhanced the spasmolytic activity. znaturforsch.com Specifically, (+)-spathulenol, which has a hydroxyl group at C-4, and (–)-globulol, with a hydroxyl group at C-10, were the most potent compounds tested, both achieving 100% relaxation at a concentration of 30 μg/mL. znaturforsch.com A direct comparison revealed that the placement of the hydroxyl group at C-10 (as in globulol) resulted in a stronger effect at lower concentrations than when it was positioned at C-4 (as in spathulenol). znaturforsch.com
Further analysis of di-hydroxylated derivatives showed that the position of the additional hydroxyl groups also modulates the activity. For instance, (–)-aromadendrane-4α,10β-diol and (–)-aromadendrane-4β,10α-diol, both possessing two hydroxyl groups, displayed considerable relaxant activity, reinforcing the importance of hydroxylation for this biological effect. znaturforsch.com
While specific SAR studies on other biological activities of α-gurjunene are less detailed, the general consensus across various studies on aromadendrane-type sesquiterpenoids is that the tricyclic framework serves as a versatile scaffold. The presence of functional groups, particularly oxygen-containing moieties, and their specific stereochemical arrangement are pivotal for activities ranging from antimicrobial and anti-inflammatory to cytotoxic effects. researchgate.netnih.gov For example, spathulenol (B192435) has demonstrated biological activity, whereas its corresponding isopropyl derivative, nardol, was found to be inactive, highlighting the importance of the specific functional groups attached to the core structure. researchgate.net
The following data table summarizes the findings from the comparative study on the uterus-relaxant activity of various aromadendrane sesquiterpenes.
Interactive Data Table: Uterus-Relaxant Activity of Aromadendrane Sesquiterpenes
| Compound | Structure | Key Structural Feature | Concentration (μg/mL) | Relaxation (%) |
| (+)-Aromadendrene | Tricyclic sesquiterpene | Non-oxygenated | 30 | ~50 |
| (–)-α-Gurjunene | Tricyclic sesquiterpene | Non-oxygenated | 30 | ~40 |
| (+)-Spathulenol | OH at C-4 | Hydroxylated | 3 | 31.0 |
| 10 | 75.7 | |||
| 30 | 100 | |||
| (–)-Globulol | OH at C-10 | Hydroxylated | 3 | 73.0 |
| 10 | 97.9 | |||
| 30 | 100 |
Synthetic Approaches and Derivatization of Alpha Gurjunene
Total Synthesis Strategies
The total synthesis of molecules with the bicyclo[5.3.0]decane (guaiane) core, which is structurally related to the aromadendrane framework of alpha-gurjunene, has been a significant focus of synthetic chemistry. researchgate.netmdpi.com While the literature provides extensive details on the synthesis of its isomers, particularly γ-gurjunene, direct and complete total syntheses specifically targeting α-gurjunene are less commonly reported. researchgate.netehu.es Strategies often focus on constructing the key hydroazulene skeleton first, followed by the introduction of the cyclopropane (B1198618) ring.
The construction of the complex tricyclic framework of gurjunene isomers and related guaiane (B1240927) sesquiterpenes demands high levels of stereocontrol. ehu.esresearchgate.net
A notable strategy for accessing the bicyclo[5.3.0]decane core, central to compounds like γ-gurjunene, is the catalytic enantioselective transannular Morita–Baylis–Hillman (MBH) reaction. researchgate.netehu.es This method allows for the creation of the fused ring system with excellent control over the stereochemistry at the newly formed quaternary stereocenter at the ring junction. ehu.es In one approach, a chiral bifunctional phosphine (B1218219) catalyst was used to facilitate the transannular reaction of a macrocyclic keto-enone, leading to the bicyclic core in high yield and enantiomeric excess. ehu.es This powerful reaction has been highlighted in the first enantioselective total synthesis of (−)-γ-gurjunene. ehu.es
Other stereoselective methods have focused on building the hydroazulene skeleton. researchgate.net For instance, a tandem conjugate addition and intramolecular allylic alkylation of a butenolide precursor has been used to create a bicyclic lactone system. researchgate.net This intermediate then undergoes a unique Dieckmann condensation to form the unusual cis-fused hydroazulene core, which is a key step in a collective synthetic route towards various guaiane sesquiterpenes. researchgate.net Subsequent carbene-mediated diastereoselective cyclopropanation can then be employed to construct the final 5/7/3 tricyclic skeleton. researchgate.net
Semisynthesis from Natural Precursors or Analogs
This compound, being a naturally occurring compound, serves as a valuable starting material (a chiral pool precursor) for the synthesis of other complex molecules, particularly guaipyridine alkaloids. researchgate.netresearchgate.netwwu.edu This approach leverages the pre-existing stereochemistry of the natural product to simplify the synthesis of more complex targets.
A prominent example is the synthesis of epiguaipyridine from α-gurjunene. researchgate.netacs.org This transformation utilizes the aromadendrane skeleton of this compound as a scaffold to construct the pyridine-fused bicyclic system of the target alkaloid. wwu.eduacs.org The synthesis reported by van der Gen and colleagues in 1972 established this important link between the aromadendrane sesquiterpenes and the guaipyridine alkaloid family. wwu.eduacs.org It has been noted that natural α-gurjunene can be a mixture of C(10)-epimers, which is a consideration in such synthetic endeavors. researchgate.netresearchgate.net
Another documented transformation is the acid-catalyzed isomerization of this compound. wur.nl When heated in acetic acid, α-gurjunene yields a mixture of dienes, demonstrating a structural rearrangement of the carbon skeleton. wur.nl
Preparation and Evaluation of this compound Derivatives
The creation of derivatives through the chemical modification of α-gurjunene is a key method for exploring its chemical properties and potential applications. These modifications often target the double bond within the seven-membered ring.
Functionalization of the α-gurjunene framework has been achieved through various chemical reactions. The semisynthetic routes described previously are prime examples of extensive structural modification. wwu.edu
A specific example of functionalization is the hydroboration of α-gurjunene. acs.org This reaction targets the endocyclic double bond, leading to the addition of a hydroxyl group after oxidative workup. The regioselectivity and stereoselectivity of this reaction are critical, providing a method to introduce new functionality and create alcohol derivatives of the parent hydrocarbon, which was used to establish a rational correlation with the related natural product, cyclocolorenone. acs.org
The conversion to epiguaipyridine also represents a significant structural modification, where the isopropylidene group is transformed and the seven-membered ring is ultimately cleaved and reformed into a pyridine (B92270) ring system. researchgate.netwwu.edu These types of transformations highlight the utility of α-gurjunene as a versatile scaffold for chemical synthesis.
Advanced Analytical and Spectroscopic Characterization
Hyphenated Chromatographic Techniques
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for the analysis of alpha-gurjunene within complex mixtures such as essential oils.
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the profiling and identification of volatile compounds like this compound. In this method, the components of a sample are separated in a gas chromatograph and then ionized and detected by a mass spectrometer. The identification of this compound is achieved by comparing its mass spectrum and retention index with those of known standards and library data. wikipedia.org
GC-MS analysis has successfully identified this compound in a variety of plant essential oils. For instance, it has been detected in the essential oil of Vernonia cinerea roots, where it constituted 6.5% of the total oil. researchgate.netuchile.cl In the essential oil from Thymus vulgaris found in the Aurès zone of Algeria, this compound was a major component at 5.92%. np-mrd.org Similarly, it was identified in the essential oil of Sphaeranthus ukambensis, with a relative abundance of 14.3%. np-mrd.org The analysis of red wines has also revealed the presence of this compound, where it was identified in Syrah, Nero d'Avola, Frappato, and Petit Verdot varieties. researchgate.net
The following table summarizes the detection of this compound in various sources by GC-MS, highlighting its retention time and relative percentage where available.
| Source Material | Relative Percentage (%) | Retention Time (min) | Reference |
| Vernonia cinerea roots | 6.5 | Not Specified | researchgate.netuchile.cl |
| Thymus vulgaris (Auresian) | 5.92 | Not Specified | np-mrd.org |
| Sphaeranthus ukambensis | 14.3 | Not Specified | np-mrd.org |
| Red Wines (Syrah, Nero d'Avola, Frappato, Petit Verdot) | Not Quantified | 35.54 | researchgate.net |
| Garcinia cambogia | Major Component | Not Specified | uni-hamburg.de |
| Yarrow (Achillea millefolium L.) | 1.3 | Not Specified | mdpi.com |
| Triumfetta rhomboidea | 0.8 | 24.24 | nih.gov |
Advanced Separation Techniques (e.g., Solid Phase Microextraction (SPME))
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix prior to GC-MS analysis. The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the hot injector of the gas chromatograph.
The choice of fiber coating and extraction conditions are critical for the efficient extraction of target analytes. For the analysis of volatile compounds in wine, including sesquiterpenes like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. researchgate.net The optimization of SPME conditions, such as extraction temperature and time, is crucial for maximizing the recovery of analytes. For instance, in the analysis of wine volatiles, an increase in extraction temperature and exposure time generally increases the analytical signal for most classes of volatile organic compounds. perfumerflavorist.com
Optimized SPME methods have been successfully applied to the analysis of this compound in various matrices. In a study on Garcinia cambogia supplements, a DVB/C/PDMS fiber was used under optimized conditions (40 °C extraction temperature, 15 min equilibrium time, 15 min extraction time) to identify this compound as a major volatile component. uni-hamburg.de For the analysis of fresh yarrow, a DVB/CAR/PDMS fiber was used with an equilibration time of 10 minutes at 40°C and an exposure time of 20 minutes at the same temperature. mdpi.com
| Sample Matrix | SPME Fiber Coating | Extraction Temperature (°C) | Extraction Time (min) | Reference |
| Wine | DVB/CAR/PDMS | Not Specified | 15 | researchgate.net |
| Garcinia cambogia | DVB/C/PDMS | 40 | 15 | uni-hamburg.de |
| Yarrow (Achillea millefolium L.) | DVB/CAR/PDMS | 40 | 20 | mdpi.com |
| Dry-cured ham | DVB/CAR/PDMS | Not Specified | 180 | jmaterenvironsci.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound.
Advanced 1D and 2D NMR Experiments
While detailed 1D and 2D NMR data for this compound are not extensively reported in the readily available literature, the general approach to its structural confirmation involves a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy). uni-hamburg.deoup.comd-nb.info
In one study, the identity of this compound isolated from the liverwort Marchantia polymorpha was confirmed by comparing its ¹H-NMR spectrum with that of an authentic standard. oup.com Another study on the essential oil of Salvia spinosa reported the presence of this compound and provided ¹H and ¹³C NMR data for a different compound in the mixture, but not explicitly for this compound. researchgate.net
Hypothetical ¹H NMR chemical shifts for key protons in the this compound structure would include signals for the methyl groups on the cyclopropane (B1198618) ring, the bridgehead protons, and the olefinic protons within the azulene (B44059) system. researchgate.net Similarly, the ¹³C NMR spectrum would show characteristic signals for the quaternary carbons, methine, methylene, and methyl groups.
The application of 2D NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.
COSY would reveal proton-proton coupling networks. nanalysis.comceitec.cz
HSQC would correlate directly bonded proton and carbon atoms. pressbooks.pub
HMBC would establish long-range correlations between protons and carbons (2-3 bonds), which is vital for piecing together the carbon skeleton. uchile.cl
NOESY would provide information about the spatial proximity of protons, helping to determine the relative stereochemistry of the molecule. wur.nl
Mass Spectrometry for Mechanistic Elucidation (e.g., Deuterated Substrate Analysis)
Mass spectrometry plays a pivotal role not only in the identification and quantification of this compound but also in elucidating its biosynthetic pathway. Mechanistic studies often employ isotopically labeled substrates, such as deuterated farnesyl diphosphate (B83284) (FPP), to trace the origin of atoms in the final product.
In a significant study on (-)-alpha-gurjunene (B12085830) synthase from Solidago canadensis, the enzyme was incubated with deuterated substrate analogues. nih.gov The resulting this compound was analyzed by mass spectrometry to determine the location and number of deuterium (B1214612) atoms incorporated. This analysis provided crucial evidence for a proposed cyclization mechanism, suggesting that the synthase catalyzes the formation of both (-)-alpha-gurjunene and (+)-gamma-gurjunene from a common intermediate. nih.govpreprints.org The use of deuterium-labeling experiments helped to postulate a cyclization mechanism that begins at the C1 position of FPP and proceeds through a series of carbocation intermediates to form the characteristic tricyclic skeleton of this compound. researchgate.net
Chiral Analysis Methods for Enantiomeric Purity
This compound is a chiral molecule, existing as two enantiomers, (+)-alpha-gurjunene and (-)-alpha-gurjunene. nih.govnih.gov The determination of the enantiomeric composition (enantiomeric excess or enantiomeric ratio) is important as the biological activities of the two enantiomers can differ. Chiral analysis is typically performed using chiral gas chromatography.
Chiral GC separates enantiomers by using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. jmaterenvironsci.com While several studies have performed enantioselective analysis of essential oils containing this compound, specific data on the enantiomeric excess of this compound itself is not widely reported. For example, a study on the essential oil of Valeriana microphylla identified this compound as a major component and performed enantioselective analysis on other chiral constituents, but not on this compound. researchgate.net Another study on Juniperus oxycedrus essential oil also containing this compound, focused on the enantiomeric distribution of other chiral compounds. jmaterenvironsci.com
The determination of the enantiomeric excess (ee) of a chiral compound in a mixture is a measure of its purity and is defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org This can be determined by integrating the peak areas of the two separated enantiomers in a chiral chromatogram. The lack of readily available enantiomerically pure standards for this compound can pose a challenge for these analyses. wur.nl
| Analytical Technique | Stationary Phase/Column | Application | Reference |
| Chiral Gas Chromatography | Cyclodextrin-based chiral stationary phase | Separation of enantiomers in essential oils | jmaterenvironsci.com |
| Chiral Gas Chromatography | BGB-174 chiral GC column (ß-cyclodextrin-based) | Generation of an enantiomeric fingerprint | preprints.org |
Computational Chemistry and Omics Approaches
Molecular Modeling and Simulations
Molecular modeling and simulations offer a microscopic view of α-gurjunene, elucidating its behavior and interactions at an atomic level. These computational techniques are crucial for understanding the structural basis of its biological activities.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govrsc.org In the context of α-gurjunene, docking studies have been instrumental in identifying potential protein targets and elucidating the nature of its interactions within their binding sites.
Research has shown that α-gurjunene exhibits favorable binding energies with several important protein targets. For instance, in a study investigating potential inhibitors for the main protease (Mpro) of SARS-CoV-2, α-gurjunene demonstrated a strong binding affinity with a docking energy of -7.34 kcal/mol. mdpi.com Another study targeting the xanthine (B1682287) oxidase (XO) enzyme, implicated in gout, reported a binding energy of -6.4 kcal/mol for α-gurjunene. jrespharm.com Similarly, its interaction with odorant-binding proteins (OBPs) of Hylamorpha elegans, which is crucial for insect-plant communication, has been explored, revealing significant binding affinities. oup.com The hydrophobic nature of the α-gurjunene structure, with its tricyclic framework, is often highlighted as a key contributor to its ability to fit into hydrophobic pockets of various enzymes. vulcanchem.com
Table 1: Molecular Docking Studies of α-Gurjunene
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Source(s) |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | -7.34 | Not specified in docking results, but shifted in MD simulations. mdpi.com | mdpi.com |
| Xanthine Oxidase (XO) | -6.4 | Not specified. | jrespharm.com |
| Hylamorpha elegans Odorant-Binding Protein 1 (HeleOBP1) | Not specified | TYR51, HSD117, LEU116 | oup.com |
| Cyclooxygenase-2 (COX-2) | Not specified | Ile2(L) | researchgate.net |
| α-Amylase | -6.4 | Not specified. | nih.gov |
| α-Glucosidase | -8.4 | Not specified. | nih.gov |
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, revealing the stability of ligand-protein complexes and the conformational changes they undergo. researchgate.netscimagojr.comletpub.com For α-gurjunene, MD simulations have been used to validate docking results and to assess the dynamic stability of its complexes with target proteins.
In a 100-nanosecond (ns) MD simulation of α-gurjunene complexed with the SARS-CoV-2 Mpro, the compound demonstrated the strongest binding energy (-20.37 kcal/mol) compared to other eucalyptus compounds like aromadendrene (B190605) and allo-aromadendrene. mdpi.comresearchgate.net The stability of this complex was further analyzed using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.comresearchgate.net Lower RMSF values for the α-gurjunene complex suggested greater stability. mdpi.comresearchgate.net The simulations also revealed that the ligand could shift its position within the binding site, indicating a dynamic interaction. mdpi.com Similarly, MD simulations of α-gurjunene with insect odorant-binding proteins showed that the compound was well-accommodated within the binding site, reinforcing the importance of sesquiterpenes in these interactions. oup.comunab.cl These simulations underscore that van der Waals and hydrophobic interactions are the primary forces driving the binding. oup.com
Table 2: Molecular Dynamics (MD) Simulation Parameters for α-Gurjunene Complexes
| System | Simulation Time (ns) | Key Findings | Source(s) |
|---|---|---|---|
| α-Gurjunene-SARS-CoV-2 Mpro | 100 | Strong binding energy (-20.37 kcal/mol); stable complex with low RMSF values. | mdpi.comresearchgate.net |
| α-Gurjunene-HeleOBP1 | Not specified | The compound was well accommodated inside the binding site, demonstrating stability. | oup.comunab.cl |
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules from first principles. srneclab.czresearchgate.netq-chem.com These methods can predict molecular structure, vibrational frequencies, and various electronic descriptors that are crucial for understanding molecular reactivity and interactions. caltech.edu
For sesquiterpenes and related compounds, DFT is used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity. chemmethod.com While extensive DFT studies specifically detailing the electronic properties of α-gurjunene are not widely published in the primary literature, the methodology is broadly applied in the study of natural products. mdpi.com Such calculations are foundational for more complex computational studies, including the development of accurate parameters for MD simulations and providing descriptors for QSAR models. chemmethod.com
Molecular Dynamics (MD) Simulations for Structural Stability and Dynamics
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. wikipedia.org By developing a regression or classification model, QSAR can predict the activity of new or untested compounds. wikipedia.orgnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as topological, electronic, or steric properties. researchcommons.org
In the field of natural products, QSAR models have been successfully developed for various classes of compounds, including sesquiterpenes and sesquiterpene lactones. mdpi.comresearchgate.net For example, QSAR studies on sesquiterpene lactones have identified key structural features responsible for their anti-inflammatory and antiprotozoal activities. mdpi.com These models often highlight the importance of descriptors such as molar refractivity, the number of hydrogen bond acceptors, and lipophilicity in determining biological potency. researchgate.netsciforum.net While a specific QSAR model focused solely on α-gurjunene is not prominently featured in the literature, the established frameworks for sesquiterpenes are applicable and provide a basis for predicting its potential activities. researchgate.netfigshare.com
Table 3: Examples of QSAR Models for Sesquiterpenes and Related Compounds
| Compound Class | Predicted Activity | Key Descriptors | Source(s) |
|---|---|---|---|
| Sesquiterpene Lactones | Anti-inflammatory | Quantum chemical, thermodynamic, and topological descriptors. | |
| Sesquiterpene Lactones | Antiprotozoal | Fragment-based descriptors (HQSAR). | mdpi.com |
| Sesquiterpenes | Sedative | Molar refractivity, number of hydrogen bond acceptors. | researchgate.net |
| Sesquiterpene Lactones | Inhibition of Myb-dependent gene expression | Lipophilicity, number of π-systems, polarizability. | sciforum.net |
Cheminformatics and Bioinformatics in Natural Product Discovery
Cheminformatics and bioinformatics are interdisciplinary fields that use computational and informational techniques to solve problems in chemistry and biology. nih.govmdpi.com These approaches are vital for navigating the vast chemical space of natural products and identifying novel bioactive compounds. uni-hamburg.defrontiersin.orguni-giessen.de
The discovery of natural products like α-gurjunene is increasingly guided by these computational tools. confex.com Cheminformatics techniques are used to analyze large chemical databases, such as the COCONUT database of natural products, to characterize structural diversity and identify novel scaffolds. figshare.com This involves profiling physicochemical properties and assessing "drug-likeness" to prioritize compounds for experimental screening. nih.gov Bioinformatics plays a crucial role in the genomic era by identifying biosynthetic gene clusters (BGCs) in plants and microorganisms that are responsible for producing specific classes of compounds, such as sesquiterpenes. confex.comacs.org By analyzing genomic and metagenomic data, researchers can predict the production of novel natural products before they are isolated, thus guiding discovery efforts in a targeted manner. confex.comacs.org These 'omics' approaches, by linking genetic information to chemical structures, represent a powerful engine for the future of natural product research. frontiersin.orgresearchgate.net
Metabolomics Profiling in Plant and Microbial Systems
Metabolomics has become a pivotal tool for the comprehensive analysis of small molecules in biological systems, including the diverse array of metabolites in plants and microorganisms. frontiersin.orgresearchgate.net This approach is instrumental in understanding the phytochemical diversity and bioactive potential of compounds like alpha-gurjunene. researchgate.net
Metabolomics strategies are broadly categorized into two main approaches: targeted and untargeted metabolomics. metabolon.com
Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, including those that are chemically unknown. metabolon.comnih.gov This global analysis is particularly useful for biomarker discovery and for obtaining a broad snapshot of the metabolome. metabolon.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely used platform for untargeted analysis, capable of detecting and profiling a vast number of compounds, including sesquiterpenes like this compound. frontiersin.orgnih.gov For instance, untargeted profiling of essential oils from various plants has successfully identified this compound as a constituent. nih.govsmujo.id The process involves the separation of volatile compounds, followed by their detection and identification based on their mass spectra and retention indices. nih.gov
Targeted metabolomics , in contrast, focuses on the measurement of a predefined and specific group of chemically characterized and biochemically annotated metabolites. metabolon.comnih.gov This method offers higher sensitivity and quantitative precision due to the use of internal standards. nih.gov In the context of this compound, a targeted approach would be employed to accurately quantify its concentration in a sample, especially when its presence is already known or hypothesized. This is crucial for studies aiming to correlate the concentration of this compound with specific biological activities or environmental conditions.
The complementary use of both approaches can be powerful; untargeted metabolomics can first be used to identify potential biomarkers like this compound, followed by targeted metabolomics to validate and quantify these findings. metabolon.com
The presence and concentration of this compound, a naturally occurring sesquiterpene, have been correlated with various biological activities and are influenced by environmental factors. smujo.idontosight.ai
Biological Activities: Research has linked this compound to several biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai For example, studies have demonstrated its antifungal activity against various pathogens. smujo.idresearchgate.net One study on Dipterocarpus alatus oleo-resin and its byproducts used principal component analysis to correlate the content of this compound with anticancer activity against specific cancer cell lines. jppres.com The analysis revealed that the oleo-resin was a good source of this compound and showed good cytotoxicity against SiHa cancer cells. jppres.com
Environmental Factors: The production of secondary metabolites in plants, including this compound, is significantly affected by environmental and climatological conditions. smujo.idtjnpr.org Factors such as temperature, rainfall, and geographical origin can influence the chemical composition of essential oils. tjnpr.orgnih.gov For instance, the yield and chemical profile of essential oils from Eucalyptus globulus were shown to vary with these factors, with this compound being one of the identified constituents. tjnpr.org Similarly, variations in the chemical composition of Psidium salutare essential oil were observed across different collection periods, which in turn can affect its biological activity. nih.gov This highlights the importance of considering environmental variables when studying the production and function of this compound in plants.
Table 1: Examples of Plants Containing this compound and its Correlated Biological Activities
| Plant Species | Biological Activity Associated with this compound | Reference |
|---|---|---|
| Dipterocarpus alatus | Anticancer (cytotoxicity against SiHa cells) | jppres.com |
| Cymbopogon citratus | Antifungal | researchgate.net |
| Kaempferia galanga | Antifungal (inhibits C. albicans) | smujo.id |
Targeted and Untargeted Metabolomics
Applications of Machine Learning and Artificial Intelligence
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry and 'omics' research, offering powerful tools for analyzing complex biological data. nih.govresearchgate.net
Machine learning algorithms are increasingly being used for biomarker discovery from large-scale 'omics' datasets. biorxiv.orgnbis.se These computational methods can identify molecular signatures, such as the presence or abundance of specific compounds like this compound, that are predictive of a particular biological state or activity. biorxiv.orgresearchgate.net
AI is playing a significant role in de novo drug design, which involves creating novel molecules with desired biological activities. researchgate.net Machine learning models can be trained on vast chemical databases to generate new molecular structures that are likely to be active against a specific biological target.
Virtual screening is another area where AI is making a substantial impact. europa.eu This computational technique involves screening large libraries of virtual compounds to identify those that are most likely to bind to a drug target. europa.eu In the context of this compound, virtual screening could be used to identify proteins that it may interact with, thus elucidating its mechanism of action. For example, a virtual screening of plant volatile compounds revealed a high affinity of certain insect odorant-binding proteins for sesquiterpenes, including this compound. nih.gov This suggests a potential role for this compound in plant-insect interactions.
Machine learning and AI are providing powerful data-driven approaches to understand and engineer complex biosynthetic pathways. nih.govacs.org By analyzing large datasets from genomics, transcriptomics, and metabolomics, these methods can help to identify the genes and enzymes involved in the production of specific compounds like this compound. researchgate.netmdpi.com
Future Directions and Research Perspectives
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of alpha-gurjunene is catalyzed by specific enzymes known as terpene synthases (TPSs) or, more specifically, sesquiterpene synthases (STSs). These enzymes convert the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), into the complex cyclic structure of this compound through a series of carbocation-driven cyclizations and rearrangements. vulcanchem.commdpi.complos.org
A key enzyme, (-)-alpha-gurjunene (B12085830) synthase, has been isolated and characterized from Canadian goldenrod (Solidago canadensis). nih.gov Mechanistic studies involving deuterated substrate analogues suggest a cyclization mechanism where bicyclogermacrene (B1253140) is a likely enzyme-bound intermediate. nih.govwikipedia.org Interestingly, the purified enzyme from S. canadensis also produces (+)-gamma-gurjunene, indicating that a single enzyme can synthesize multiple, structurally related products. nih.gov Fungal species have also been identified as sources of this compound synthases. For instance, an α-gurjunene synthase was identified in an endophytic fungus, which produced α-gurjunene as its major product. google.com
Future research will likely focus on discovering and characterizing novel STSs from a wider range of organisms, including plants and microorganisms. mdpi.com Thousands of putative STS sequences are available in databases, but only a small fraction have been functionally characterized. researchgate.netplos.orgbiorxiv.org Exploring this vast sequence space could reveal enzymes with improved catalytic efficiency, different product specificities, or novel reaction mechanisms. This exploration is crucial as the majority of synthases involved in the specific synthesis of aromadendrene-type sesquiterpenes, like this compound, remain undocumented. mdpi.com
Table 1: Known this compound Synthase Activity
| Enzyme Source | Organism Type | Key Findings |
|---|---|---|
| Solidago canadensis | Plant | Purified and characterized; catalyzes the formation of both (-)-alpha-gurjunene (91%) and (+)-gamma-gurjunene (9%). nih.gov |
| Endophytic Fungus (TPS-80361) | Fungus | Identified as an α-gurjunene synthase, producing α-gurjunene as the major product from glucose. google.com |
Exploration of Undiscovered Ecological Roles
This compound's presence in various plant species and even fungi suggests it plays significant ecological roles, many of which are yet to be fully understood. vulcanchem.comnih.gov Its volatility points towards a function in plant communication and defense. vulcanchem.com
In Solidago canadensis, this compound is believed to act as a deterrent to herbivores, with its biosynthesis increasing under mechanical stress, which is consistent with a role in induced plant defense. vulcanchem.com Its volatile nature also suggests potential allelopathic effects, where it could inhibit the growth of competing vegetation. vulcanchem.com Further research has shown that in squash (Cucurbita pepo) flowers, the emission of this compound decreases under drought conditions, which could alter pollinator visitation and impact the plant's reproductive success. escholarship.org
The compound also functions as a repellent against insects, such as the drywood termite Cryptotermes brevis, and has been identified as a component in essential oils with repellent properties. unesp.brcabidigitallibrary.org Beyond plant-insect interactions, this compound is produced by certain aflatoxigenic strains of the fungus Aspergillus flavus, with its production correlating with the initiation of aflatoxin biosynthesis, hinting at a role in fungal development or inter-kingdom signaling. nih.gov Fungal sesquiterpenes, in general, can act as repellents against fungivorous organisms like Collembola. royalsocietypublishing.org
Future studies should aim to uncover more of these ecological functions. uef.fi Investigating its role in mediating interactions between plants and a wider range of organisms, including pathogens, symbionts, and other herbivores, will provide a more complete picture of its ecological significance. mpg.de
Advanced Mechanistic Studies of Biological Activities (in vitro)
This compound has demonstrated a variety of biological activities in laboratory settings, including anti-inflammatory, antibacterial, and anticancer effects. nih.govresearchgate.netinternationaljournal.org.in However, the precise molecular mechanisms underlying these activities are largely yet to be elucidated.
One study investigated the in vitro anti-inflammatory potential of this compound using an albumin denaturation assay, which is a method to screen for anti-inflammatory properties. The results showed that this compound inhibited protein denaturation, suggesting it possesses anti-inflammatory effects. internationaljournal.org.in The tricyclic structure of this compound presents several sites for potential interactions with biological macromolecules. vulcanchem.com For instance, molecular docking simulations (which are hypothetical) suggest the cyclopropane (B1198618) ring might bind to hydrophobic pockets in enzymes, while the azulene (B44059) core could engage in π-π stacking with aromatic amino acid residues, potentially interfering with inflammatory pathways like those involving NF-κB or COX-2. vulcanchem.com
Future in vitro studies should employ a range of modern cell and molecular biology techniques to pinpoint the specific cellular targets and signaling pathways modulated by this compound. This could include assays to measure effects on inflammatory mediator production (e.g., cytokines, nitric oxide), enzyme inhibition studies, and gene expression analysis in relevant cell lines (e.g., cancer cells, immune cells). ajol.infonih.gov Such mechanistic insights are critical for validating its therapeutic potential and guiding further development.
Table 2: Reported In Vitro Biological Activities of this compound
| Activity | Assay/Model | Finding |
|---|---|---|
| Anti-inflammatory | Albumin Denaturation Assay | Exhibited inhibition of protein denaturation in the range of 290-360% across various concentrations. internationaljournal.org.in |
| Antibacterial | General screening | Reported to have antibacterial properties. nih.govresearchgate.net |
| Anticancer | General screening | Reported to have anticancer activity. researchgate.net |
| Antitumoral | General screening | Component of essential oils with antitumoral capacity. scielo.brmdpi.com |
Development of Sustainable Production Methods (e.g., Metabolic Engineering, Synthetic Biology)
Currently, this compound is primarily obtained from plant essential oils. mdpi.commdpi.com However, reliance on natural sources can be unsustainable due to low yields, geographical and seasonal variations, and complex purification processes. Synthetic biology and metabolic engineering offer promising alternatives for sustainable, scalable, and cost-effective production of this compound and other sesquiterpenes. mdpi.comescholarship.org
This approach involves introducing and optimizing the biosynthetic pathway for a target compound in a microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae), or even in algae like Chlamydomonas reinhardtii. plos.orgosti.govrsc.org The core strategy involves engineering the host to efficiently convert a simple carbon source, like glucose, into the precursor FPP. plos.org This is often achieved by introducing the mevalonate (B85504) (MVA) pathway. plos.orgosti.gov Subsequently, a specific terpene synthase, like this compound synthase, is expressed to convert FPP into the desired product. plos.orggoogle.com
Researchers have successfully used an E. coli strain with a synthetic mevalonate pathway as a platform to screen and characterize fungal terpene synthases, including one that produces this compound. plos.orggoogle.comnih.gov Further optimization can involve enhancing the metabolic flux towards FPP, balancing the expression of pathway enzymes, and minimizing the accumulation of toxic intermediates. mdpi.comosti.gov These strategies have led to significant increases in the production of various sesquiterpenes and have even enabled industrial-scale production for some, like farnesene (B8742651) and artemisinic acid. mdpi.com
Future work in this area will focus on improving the yield and productivity of engineered strains for this compound production. mdpi.com This includes discovering more efficient synthase enzymes, employing advanced host engineering strategies, and optimizing fermentation processes to make microbial production commercially viable. mdpi.comrsc.org
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of this compound's role in biological systems, future research must move beyond single-data-type analyses. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level perspective. divingintogeneticsandgenomics.comnih.gov This approach can uncover complex interactions and regulatory networks that govern the biosynthesis of this compound and its physiological effects. divingintogeneticsandgenomics.comup.ac.za
For example, by combining transcriptomic (gene expression) and metabolomic (metabolite profile) data from an this compound-producing plant under different conditions (e.g., herbivore attack, drought), researchers can identify entire gene networks and metabolic pathways that are co-regulated with this compound production. This can reveal novel regulatory genes and provide a deeper understanding of its function. nih.gov
In the context of its biological activity, multi-omics analysis of human cells treated with this compound can reveal its mechanism of action on a global scale. By observing the integrated changes in gene expression, protein levels, and metabolic profiles, scientists can construct detailed models of how the compound exerts its anti-inflammatory or anticancer effects. nih.gov Powerful computational tools and frameworks, such as DIABLO, are being developed specifically for the N-integration of diverse omics datasets to identify key molecular signatures and biomarkers. mixomics.org The application of such methods promises to significantly advance our comprehension of this compound's place within complex biological systems. nih.govarxiv.org
Leveraging AI and Machine Learning for Accelerated Discovery and Characterization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research. nih.govacs.org These computational techniques can dramatically accelerate the discovery and characterization of compounds like this compound and the enzymes that produce them. mdpi.com
One major challenge in sesquiterpene research is functionally characterizing the vast number of putative terpene synthase sequences found through genome sequencing. researchgate.netplos.orgbiorxiv.org Predicting enzyme function from sequence alone is difficult. plos.org ML models, however, can be trained on existing data of characterized enzymes to predict the function of new, uncharacterized sequences with much higher accuracy. researchgate.netplos.orgbiorxiv.org By combining sequence and structural information, ML approaches can pinpoint specific amino acid residues that influence which products an enzyme will make, which can also guide future enzyme engineering efforts. researchgate.netplos.org
AI can also be used to predict the biological activities and properties of natural products, screen virtual libraries of compounds for potential drug candidates, and analyze complex datasets from multi-omics studies. nih.govacs.org For instance, ML algorithms can identify patterns in gene expression data to predict which biosynthetic gene clusters are responsible for producing specific metabolites. nih.gov As more data on sesquiterpenes and their synthases become available, the predictive power of these AI and ML tools will continue to grow, paving the way for a new era of rapid and targeted discovery in natural product science. mdpi.combiorxiv.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
